N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide
Overview
Description
N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H24BNO4S and its molecular weight is 337.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that boronic acids and their esters, such as this compound, are often used in drug design and drug delivery devices . They are particularly suitable for neutron capture therapy .
Mode of Action
The compound, also known as 4-(1-Methysulfonylaminocyclopropyl)phenylboronic acid, pinacol ester, is a boronic acid ester. These types of compounds are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . This reaction is a type of cross-coupling reaction, used to couple boronic acids with organic halides .
Biochemical Pathways
The Suzuki–Miyaura reaction, in which this compound may participate, is a key process in synthetic chemistry. It allows for the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The reaction can lead to the formation of biaryl compounds, which are common motifs in pharmaceuticals and organic materials .
Pharmacokinetics
Boronic acids and their esters are known to have good bioavailability and stability, making them attractive for drug development .
Result of Action
The result of the compound’s action would depend on the specific context in which it is used. In the context of the Suzuki–Miyaura reaction, the compound would contribute to the formation of a new carbon-carbon bond .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura reaction typically requires a palladium catalyst and a base . The reaction is also typically performed in an aqueous solution .
Biochemical Analysis
Biochemical Properties
N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, boronic acid compounds, which are structurally related to this compound, are known to act as enzyme inhibitors or specific ligand drugs . These interactions often involve the formation of reversible covalent bonds with the active sites of enzymes, thereby modulating their activity. Additionally, the sulfonamide group in the compound can interact with proteins through hydrogen bonding and electrostatic interactions, further influencing biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, boronic acid derivatives have been shown to affect the activity of proteasomes, leading to alterations in protein degradation and turnover . This, in turn, can impact cell cycle regulation, apoptosis, and other critical cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding interactions with biomolecules, such as enzymes and proteins. The borate group can form reversible covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation . Additionally, the sulfonamide group can participate in hydrogen bonding and electrostatic interactions, further modulating the activity of target biomolecules. These interactions can result in changes in gene expression and alterations in cellular pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that boronic acid compounds can undergo hydrolysis, leading to the formation of boronic acids and other degradation products . These degradation products can have different biochemical properties and may affect cellular processes differently. Long-term studies in vitro and in vivo are essential to understand the temporal effects of this compound fully.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular pathways . At high doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, disruption of metabolic pathways, and alterations in gene expression. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that play essential roles in metabolic processes . For example, boronic acid derivatives are known to inhibit proteasomes, affecting protein degradation and turnover. Additionally, the sulfonamide group can influence metabolic flux and metabolite levels by interacting with key enzymes in metabolic pathways. These interactions can lead to changes in cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the borate and sulfonamide groups can influence the localization and accumulation of the compound within specific cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing the therapeutic potential of this compound.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the borate group can facilitate the localization of the compound to proteasomes, where it can inhibit proteasome activity. Additionally, the sulfonamide group can influence the compound’s localization to other cellular compartments, such as the nucleus or mitochondria. Understanding the subcellular localization is essential for elucidating the molecular mechanisms of this compound.
Properties
IUPAC Name |
N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO4S/c1-14(2)15(3,4)22-17(21-14)13-8-6-12(7-9-13)16(10-11-16)18-23(5,19)20/h6-9,18H,10-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDARRPOMKTGBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675258 | |
Record name | N-{1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890172-55-1 | |
Record name | N-{1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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